molecular formula C15H13ClO3 B310604 2-Methoxyphenyl(4-chlorophenyl)acetate

2-Methoxyphenyl(4-chlorophenyl)acetate

Cat. No.: B310604
M. Wt: 276.71 g/mol
InChI Key: RXCCIURVXAYDPL-UHFFFAOYSA-N
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Description

2-Methoxyphenyl(4-chlorophenyl)acetate is an ester derivative composed of a 2-methoxyphenolic moiety linked via an acetate bridge to a 4-chlorophenyl group.

Properties

Molecular Formula

C15H13ClO3

Molecular Weight

276.71 g/mol

IUPAC Name

(2-methoxyphenyl) 2-(4-chlorophenyl)acetate

InChI

InChI=1S/C15H13ClO3/c1-18-13-4-2-3-5-14(13)19-15(17)10-11-6-8-12(16)9-7-11/h2-9H,10H2,1H3

InChI Key

RXCCIURVXAYDPL-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OC(=O)CC2=CC=C(C=C2)Cl

Canonical SMILES

COC1=CC=CC=C1OC(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds are selected for comparison based on structural similarity, substituent patterns, and available

Methyl 4-Chlorophenylacetate (CAS 52449-43-1)
  • Molecular Formula : C₉H₉ClO₂
  • Molecular Weight : 184.61 g/mol
  • Key Features : Simplest analog with a methyl ester group instead of 2-methoxyphenyl.
  • Synthesis : Reported yields range from 70% to 88%, indicating efficient esterification under standard conditions .
  • Applications : Used as an intermediate in pharmaceuticals and agrochemicals .
Thiazolidine-2,4-dione Derivatives (Compounds 37–40)
  • General Structure : 4-[Substituted hydrazinylidene]methyl-2-methoxyphenyl (thiazolidine-2,4-dione-ylidene)acetates.
  • Key Features : Incorporates a thiazolidine-2,4-dione ring and hydrazine-carbothioamide substituents.
  • Data :
    • Compound 39 (4-chlorophenyl derivative) : Yield 82%, melting point 196–198°C.
    • Antibacterial Activity : Exhibits moderate activity against Gram-positive bacteria, attributed to the thiazolidine ring and chloro substituent .
Methyl 2-(4-Chlorophenyl)sulfanylacetate (CAS 15446-15-8)
  • Molecular Formula : C₉H₉ClO₂S
  • Molecular Weight : 216.68 g/mol
  • Key Features : Sulfur atom replaces the oxygen in the acetate bridge, altering electronic properties.
  • Applications: Potential as a pesticide intermediate due to sulfur’s nucleophilic reactivity .
Methyl 2-[4-(4-Chloro-2-methoxyphenyl)phenyl]acetate (CAS 1820664-73-0)
  • Molecular Formula : C₁₆H₁₅ClO₃
  • Molecular Weight : 290.74 g/mol
  • Key Features : Biphenyl structure with methoxy and chloro substituents.
  • Physical Properties : Predicted density 1.194 g/cm³; higher molecular weight correlates with elevated boiling point (374.4°C) .
Isopropyl 2-Bromo-2-(4-chlorophenyl)acetate
  • Key Features : Bromine substituent introduces steric bulk and polarizability.
  • Physical State : Liquid at room temperature, contrasting with solid-state analogs (e.g., compound 39) .

Physicochemical Properties

Melting Points and Stability
  • 2-Methoxyphenyl(4-chlorophenyl)acetate : Expected to have a higher melting point (~190–200°C) due to aromatic stacking, similar to compound 39 .
  • Methyl 4-Chlorophenylacetate : Lower melting point (liquid or semi-solid) due to simpler structure .
  • Thiazolidine Derivatives : Higher melting points (190–214°C) due to rigid heterocyclic rings .
Molecular Weight and Solubility
  • Bulkier derivatives (e.g., biphenyl analog, MW 290.74 g/mol) exhibit lower aqueous solubility compared to simpler esters (e.g., methyl 4-chlorophenylacetate, MW 184.61 g/mol) .

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